molecular formula C11H9NS2 B14600955 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole CAS No. 58567-93-4

2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole

Cat. No.: B14600955
CAS No.: 58567-93-4
M. Wt: 219.3 g/mol
InChI Key: DYQFMODKXVIWKB-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophen-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Benzothiazole: A compound with a fused benzene and thiazole ring.

    2-Aminothiophene: A derivative of thiophene with an amino group at the 2-position.

Uniqueness

2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and functional materials .

Properties

CAS No.

58567-93-4

Molecular Formula

C11H9NS2

Molecular Weight

219.3 g/mol

IUPAC Name

2-thiophen-2-yl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C11H9NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11-12H

InChI Key

DYQFMODKXVIWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(S2)C3=CC=CS3

Origin of Product

United States

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